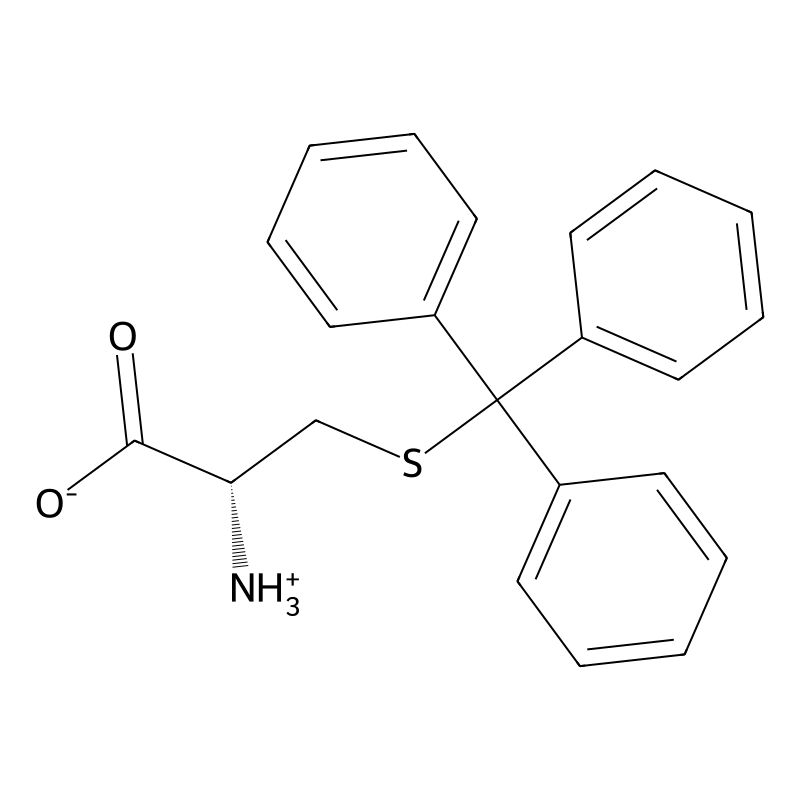

S-Trityl-L-cysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of Mitotic Kinesin Eg5

STLC acts as a potent inhibitor of mitotic kinesin Eg5, a protein essential for the proper formation and function of the mitotic spindle during cell division []. This spindle is responsible for separating duplicated chromosomes, ensuring their equal distribution between daughter cells. By inhibiting Eg5, STLC disrupts spindle formation, leading to cell cycle arrest and ultimately cell death [, ].

Antitumor Activity

Studies have demonstrated STLC's effectiveness in inhibiting the proliferation of various cancer cell lines, including those from breast, lung, and neuroblastoma [, ]. Additionally, research suggests that STLC exhibits antitumor activity in vivo, with studies in animal models showing tumor regression following STLC treatment [].

Mechanism Beyond Eg5 Inhibition

While Eg5 inhibition is considered the primary mechanism of STLC's antitumor activity, research suggests it might also affect other cellular pathways. Studies indicate that STLC may influence the activity of signaling pathways like MAPK and NF-κB, which are involved in cell growth and survival [].

S-Trityl-L-cysteine is a synthetic compound that belongs to the class of organosulfur compounds. Its chemical formula is C22H21NO2S, and it is characterized by a trityl group attached to the sulfur atom of the cysteine moiety. This structure grants it unique properties, particularly in its role as an inhibitor of mitotic kinesin Eg5, which is essential for proper spindle formation during cell division. S-Trityl-L-cysteine exhibits a zwitterionic nature due to its free amino and carboxyl groups, contributing to its biological activity but also complicating its solubility and clinical development .

S-Trityl-L-cysteine acts as a selective inhibitor of kinesin Eg5, a motor protein involved in pulling apart chromosomes during cell division []. It binds to a unique pocket in the Eg5 motor domain, disrupting its ATPase activity, an enzyme critical for Eg5 function []. This disrupts proper mitotic spindle formation, leading to cell cycle arrest and potential cell death [].

S-Trityl-L-cysteine has demonstrated significant biological activity, particularly in cancer research. It acts as an ATP-noncompetitive inhibitor of Eg5, leading to mitotic arrest and subsequent apoptosis in cancer cells. Studies have shown that S-Trityl-L-cysteine derivatives possess cytotoxic effects against various cancer cell lines by inhibiting SIRT2 (sirtuin 2), a protein involved in cellular regulation . Furthermore, it has been observed to induce DNA cleavage at nontoxic concentrations, enhancing its potential as a therapeutic agent .

The synthesis of S-Trityl-L-cysteine typically involves several key steps:

- Starting Materials: The synthesis begins with L-cysteine and trityl chloride.

- Esterification: The carboxyl group of L-cysteine is converted into an ester using thionyl chloride and methanol.

- Reductive Alkylation: The amino group can be modified through reductive alkylation using various aldehydes in the presence of sodium triacetoxy borohydride, yielding a range of derivatives with varying biological activities .

S-Trityl-L-cysteine has several applications in biomedical research:

- Cancer Treatment: As an Eg5 inhibitor, it is being explored for its potential use in treating various cancers by disrupting mitotic processes.

- Chemical Biology: Its ability to inhibit specific proteins makes it valuable for studying cellular mechanisms and pathways.

- Drug Development: Derivatives of S-Trityl-L-cysteine are being developed for improved efficacy and reduced side effects in clinical settings .

Interaction studies have focused on the binding affinity of S-Trityl-L-cysteine with target proteins such as Eg5 and SIRT2. Molecular docking studies suggest that the trityl moiety interacts favorably with key amino acids within these proteins, enhancing inhibitory potency. For instance, specific hydrogen bonding interactions with residues like Asn168 have been identified as critical for binding efficiency . These studies help elucidate the structure-activity relationships necessary for optimizing therapeutic candidates.

Several compounds share structural similarities with S-Trityl-L-cysteine, particularly those that also inhibit mitotic kinesins or possess organosulfur characteristics. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| S-Trityl-L-cysteine | Organosulfur | Inhibits Eg5 | Reversible tight-binding inhibitor |

| S-Trityl-L-histidine | Organosulfur | Inhibits SIRT2 | Modifications enhance selectivity |

| Thioacetamide | Organosulfur | Anticancer activity | Non-selective; broader mechanism |

| Paclitaxel | Natural product | Stabilizes microtubules | Different mechanism; not a direct inhibitor |

| Vincristine | Natural product | Inhibits mitosis | Targets different microtubule dynamics |

S-Trityl-L-cysteine stands out due to its specific inhibition of the kinesin Eg5 while also demonstrating potential as a dual-action compound through SIRT2 inhibition and DNA cleavage activity .

Molecular Composition and Stereochemical Configuration

S-Trityl-L-cysteine (CAS 2799-07-7) has the molecular formula C₂₂H₂₁NO₂S and a molecular weight of 363.47 g/mol. Its structure consists of an L-cysteine backbone where the thiol (-SH) group is protected by a trityl (triphenylmethyl, -C(C₆H₅)₃) group (Figure 1). The stereogenic center at the α-carbon adopts the L-configuration ((R)-2-amino-3-(tritylthio)propanoic acid), critical for its biological interactions.

Table 1: Key Molecular Properties

Crystallographic Characterization

X-ray crystallography of STLC derivatives (e.g., 3a, 4a) reveals a non-planar triarylmethyl core with phenyl rings arranged in a propeller-like conformation. The trityl group induces steric hindrance, stabilizing the molecule through C–H···π interactions and van der Waals forces. The sulfur atom forms a covalent bond with the trityl group, while the carboxylic acid and amine groups participate in hydrogen bonding, influencing crystal packing.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃):

Infrared (IR) Spectroscopy

- Peaks at 3300 cm⁻¹ (N–H stretch), 1700 cm⁻¹ (C=O stretch), and 690 cm⁻¹ (C–S stretch) confirm functional groups.

Mass Spectrometry

Thermodynamic Stability and Solubility

STLC exhibits moderate stability under ambient conditions but decomposes upon prolonged exposure to light or moisture. Its logP value of 4.12 indicates hydrophobicity, limiting aqueous solubility but enhancing membrane permeability. Thermal analysis (DSC) shows an exothermic decomposition peak at 185°C.

The historical development of S-trityl-L-cysteine synthesis traces back to the early advancement of peptide protection chemistry and the recognition of cysteine's unique synthetic challenges [7]. The trityl protecting group for cysteine emerged as part of the broader evolution of amino acid protection strategies that began with fundamental work in the 1960s [13]. Early synthetic approaches focused on the protection of the carboxyl group of amino acids during peptide synthesis, where the acid-labile diphenylmethyl ester group was employed, establishing precedent for trityl-based protection systems [13].

The initial synthetic methodologies for S-trityl-L-cysteine involved traditional protection strategies where N-trityl amino acid diphenylmethyl esters were converted through established methods into corresponding ester hydrochlorides [13]. The deblocking of the carboxyl group was accomplished through the action of dilute solutions of hydrogen chloride or hydrogen bromide in nitromethane, by trifluoroacetic acid, or by catalytic hydrogenolysis [13]. These early approaches established the fundamental principles of trityl protection that would later be refined for cysteine-specific applications.

The evolution of S-trityl-L-cysteine synthesis advanced significantly with the development of solid-phase peptide synthesis methodologies [10]. The trityl protecting group system proved particularly valuable because it could be removed under mild acidic conditions while providing robust protection during peptide chain elongation [7]. The historical development encompassed the recognition that cysteine-containing peptides required specialized protection strategies due to the propensity for disulfide bond formation and side reactions during synthesis [10].

Modern synthetic approaches to S-trityl-L-cysteine have incorporated lessons learned from decades of peptide chemistry development [4]. The synthesis methodology has evolved to include dehydration of trityl alcohols in trifluoroacetic acid followed by thioetherification with L-cysteine [35] [36]. This approach represents a significant advancement over earlier methods by providing more controlled access to the desired protected amino acid while minimizing side reactions and improving overall yields.

The historical progression has also seen the development of alternative trityl-type protecting groups that address specific synthetic challenges [11]. Novel bulky protecting groups have been synthesized for selective protection and deprotection of amino, hydroxyl and sulfur groups in different nucleophiles, expanding the toolkit available for S-trityl-L-cysteine synthesis and related compounds [11].

Racemization Challenges in Peptide-Coupled Syntheses

Racemization represents one of the most significant challenges in S-trityl-L-cysteine incorporation during peptide synthesis, with studies demonstrating that N,S-protected derivatives of cysteine can undergo substantial levels of racemization with widely-used reagents and protocols [14]. Systematic investigations have revealed that standard protocols for couplings mediated by phosphonium and aminium salts typically result in racemization levels in the entirely unacceptable range of 5-33% when expressed as the ratio of D:L peptide formed [14].

The mechanism of racemization during peptide bond formation involves two primary pathways [19]. The first mechanism is direct racemization where the hydrogen proton is directly extracted from the α carbon, while the second mechanism proceeds through an oxazole ring intermediate where the α hydrogen proton is captured [19]. Understanding these mechanisms has been crucial for developing strategies to minimize racemization during S-trityl-L-cysteine incorporation.

Extensive research has identified several factors that significantly influence racemization rates during S-trityl-L-cysteine coupling [14] [15]. The choice of organic base represents a critical parameter, with studies by Carpino and colleagues demonstrating that the basicity and steric hindrance of organic bases have substantial influence on racemization [19]. Among the most widely used organic bases in peptide condensation reactions, N,N-diisopropylethylamine, N-methylmorpholine, and 2,4,6-collidine show markedly different racemization profiles [19].

| Coupling Reagent | Base | Racemization Level (D:L ratio) | Optimization Strategy |

|---|---|---|---|

| Benzotriazolyloxy tris dimethylamino phosphonium hexafluorophosphate | N,N-diisopropylethylamine | 5-33% | Avoid preactivation |

| N-1H-benzotriazol-1-yl dimethylamino methylene N-methylmethanaminium hexafluorophosphate N-oxide | 2,4,6-trimethylpyridine | <1% | Reduce base amount |

| Diisopropylcarbodiimide/1-hydroxybenzotriazole | - | <1% | 5-min preactivation |

| Pentafluorophenyl esters | - | <1% | Preformed activation |

Research has demonstrated that racemization levels can be substantially reduced through several strategic modifications [14]. Avoiding the preactivation step typically reduces racemization by a factor of 6- or 7-fold [14]. Additional strategies include changing to weaker bases, with 2,4,6-trimethylpyridine proving substantially better than N,N-diisopropylethylamine or N-methylmorpholine [14]. A 2-fold reduction in the amount of base and changing solvent from neat N,N-dimethylformamide to the less polar dichloromethane-N,N-dimethylformamide mixture further minimize racemization [14].

Specific studies on protoxin synthesis have revealed that if N-methylmorpholine is used as a base during synthesis, approximately 50% racemization can be observed during cysteine residue coupling [15]. This racemization can be effectively suppressed by substituting N-methylmorpholine with 2,4,6-collidine, demonstrating the critical importance of base selection in maintaining stereochemical integrity [15].

Recent advances in protecting group technology have addressed racemization challenges through the development of alternative protection strategies [20]. The 2,4-dinitrophenylsulfenamide protecting group has shown superior performance in suppressing α-carbon racemization compared to traditional fluorenylmethyloxycarbonyl protection, with coupling of protected amino acids showing greatly decreased racemization when proper coupling reagents are chosen [20].

Novel Catalytic Approaches for Enantiomeric Purity Enhancement

The development of novel catalytic approaches for enhancing enantiomeric purity in S-trityl-L-cysteine synthesis represents a significant advancement in amino acid chemistry [22] [24]. Machine learning workflows have emerged as powerful tools for optimizing peptide catalysts, with studies demonstrating successful identification of highly stereoselective catalysts through computational approaches [22]. These methodologies have achieved remarkable precision, with the two most stereoselective catalysts predicted to provide 97% enantiomeric excess, which matched observed experimental values [22].

Amino acid-derived copper complexes have shown particular promise as catalysts for asymmetric reactions relevant to S-trityl-L-cysteine synthesis [23]. Novel aminopyridine-L-amino acid derived copper complexes have been synthesized and characterized, with ligands prepared through one-pot reductive alkylation of the L-amino acid scaffold [23]. These complexes demonstrate moderate to low enantioselectivity in model reactions, but represent important foundational work for developing more effective catalytic systems [23].

The application of cinchona alkaloid-catalyzed reactions has provided new pathways for enantioselective synthesis of amino acid derivatives [24]. Specifically, the use of cinchona alkaloid-catalyzed aza-Henry reactions using bromonitromethane, integrated with umpolung amide synthesis, has created straightforward protocols for producing homologated peptides with controlled stereochemistry [24]. These approaches demonstrate how classical asymmetric catalysis can be adapted for amino acid synthesis applications.

Supramolecular catalytic approaches have emerged as innovative strategies for achieving high enantiomeric purity [25]. Self-assembling peptides present opportunities for rational design of catalytic activity, with seven-residue amyloid-forming peptides designed from first principles to form efficient catalysts whose activity compares favorably to established small-molecule and peptide catalysts [25]. These supramolecular systems enable screening of multiple stable arrangements of functional groups within single fibril structures [25].

| Catalytic System | Enantiomeric Excess | Application | Key Advantage |

|---|---|---|---|

| Machine Learning-Optimized Peptides | 97% | Conjugate Addition | Predictive Design |

| Copper-Amino Acid Complexes | Moderate | Oxidative Coupling | Metal-Based Activation |

| Cinchona Alkaloids | High | Aza-Henry Reactions | Established Methodology |

| Self-Assembling Peptides | Variable | Hydrolysis Reactions | Supramolecular Organization |

Novel α-amino acid-derived phase-transfer catalysts have demonstrated exceptional performance in asymmetric synthesis applications [26]. These bifunctional asymmetric phase-transfer catalysts bearing multiple hydrogen-bonding donors achieve very broad substrate generality with products obtained in high enantio- and diastereoselectivities ranging from 90 to greater than 99.9% enantiomeric excess [26]. The improvement in enantioselectivity for aliphatic substrates to 91-93% enantiomeric excess represents a significant advancement over previous methodologies [26].

Masked acyl cyanide reagents have proven effective as umpolung synthons for enantioselective additions relevant to amino acid synthesis [27]. These reagents function as carbon monoxide equivalents with both nucleophilic and electrophilic reactivity, enabling enantioselective addition to N-Boc-aldimines with excellent yields of 90-98% and high enantioselectivities up to 97.5:2.5 enantiomeric ratio [27]. The methodology provides direct pathways to peptide bond formation while maintaining high stereochemical control [27].

Industrial-Scale Production Considerations

Industrial-scale production of S-trityl-L-cysteine requires comprehensive consideration of multiple process engineering factors that significantly impact economic viability and product quality [31] [33]. The choice of production methodology fundamentally determines the scalability and cost-effectiveness of the synthetic process, with fermentation routes emerging as the most economically advantageous approach for large-scale amino acid production [31].

The three primary production routes for amino acids include extraction from protein-hydrolysates, chemical synthesis, and microbial processes [31]. Extraction from protein-hydrolysates is suitable for large-scale industrial production of only limited amino acids including L-cysteine, L-leucine, and L-tyrosine [31]. This method exploits differences in physicochemical properties such as solubility and isoelectric points for separation and purification [31]. However, fermentation has become the predominant industrial method due to economic and environmental advantages [31].

Fermentation processes offer several critical advantages for industrial-scale S-trityl-L-cysteine precursor production [33]. These processes produce only the L-form amino acids, eliminating the need for additional purification steps to remove unwanted enantiomers [31]. The ability to operate under mild conditions prevents product degradation while maintaining lower maintenance costs compared to extraction processes [31]. Fed-batch operation represents the most common reactor configuration in the amino acid industry, enabling better control of nutrient concentration and achieving increased productivity and yield [31].

| Production Method | Advantages | Disadvantages | Industrial Viability |

|---|---|---|---|

| Protein Hydrolysis | Established technology | Limited amino acid scope | Moderate |

| Chemical Synthesis | High purity potential | High cost, environmental impact | Limited |

| Fermentation | L-form selectivity, mild conditions | Sterility requirements, capital investment | High |

| Fed-batch Fermentation | Enhanced productivity | Complex process control | Preferred |

Process optimization for industrial-scale synthesis requires careful attention to reaction conditions, solvent systems, and purification strategies [32]. Quality considerations in solid-phase peptide synthesis encompass every manufacturing step including control of starting materials, coupling efficiency, crude peptide quality, purification effectiveness, and final product specifications [32]. Scale-up strategies must be based on comprehensive development and batch data to ensure consistent product quality [32].

The selection of appropriate synthetic methodologies for industrial production involves analyzing multiple criteria including available technologies, capital investments, product market size and revenues, raw materials and operation costs, and environmental impact [31]. For S-trityl-L-cysteine specifically, the synthesis involves dehydration of trityl alcohols in trifluoroacetic acid followed by thioetherification with L-cysteine, requiring optimization of reagent quantities, reaction times, and purification procedures for economic viability [35] [36].

Industrial fermentation processes have achieved significant productivity improvements through advanced process engineering [41]. Fed-batch processes in stirred-tank bioreactors have demonstrated the ability to increase maximum achieved L-cysteine concentrations from 600 mg/L in shake flasks to 5.1 g/L in controlled reactor systems [41]. The utilization of thiosulfate instead of sulfates requires fewer reduction equivalents, enhancing production rates while reducing energy consumption [41].

Downstream separation and purification represent critical aspects of industrial-scale production that significantly impact overall costs [31]. The separation of amino acids from fermentation broth typically employs centrifugation or filtration followed by purification using chromatographic techniques selected according to product properties such as solubility, isoelectric point, and adsorbent affinity [31]. However, significant product losses due to numerous removal steps and high costs associated with purification remain challenging aspects of large-scale production [31].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant